Simonellite
CAS No.: 27530-79-6
Cat. No.: VC7964107
Molecular Formula: C19H24
Molecular Weight: 252.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27530-79-6 |
|---|---|
| Molecular Formula | C19H24 |
| Molecular Weight | 252.4 g/mol |
| IUPAC Name | 1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene |
| Standard InChI | InChI=1S/C19H24/c1-13(2)14-7-9-16-15(12-14)8-10-18-17(16)6-5-11-19(18,3)4/h7-10,12-13H,5-6,11H2,1-4H3 |
| Standard InChI Key | XZDCNNOTTUOTGE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C |
Introduction
Chemical Structure and Composition
Simonellite’s chemical identity has been a subject of debate, with conflicting molecular formulas reported in authoritative sources. The mineralogical database Webmineral specifies an empirical formula of and a molecular weight of 252.40 g/mol , whereas the chemical database J-GLOBAL lists a molecular formula of and a weight of 250.385 g/mol . This discrepancy may arise from differences in hydrogen saturation or crystallographic measurements.
Table 1: Comparative Chemical Composition
| Property | Webmineral | J-GLOBAL |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 252.40 | 250.385 |
| Hydrogen Content | 9.58% H | Not specified |
| Carbon Content | 90.42% C | Not specified |
The compound’s structure, derived from diterpenes in conifer resins, features a tetracyclic phenanthrene backbone with methyl and isopropyl substituents . The J-GLOBAL entry provides a SMILES notation of CC(=C)c1ccc2c3CCCC(C)(C)c3ccc2c1 and an InChI key of UOGFIXGUHYWPJI-UHFFFAOYSA-N, confirming its polycyclic aromatic hydrocarbon nature .
Physical and Crystallographic Properties
Simonellite crystallizes in the orthorhombic system with a dipyramidal morphology, belonging to the space group Pnaa . Its unit cell dimensions are , yielding a cell volume of 3,036.22 ų . The mineral’s density, calculated at 1.10 g/cm³, contrasts with its electron density of 1.20 g/cm³, reflecting subtle differences in atomic packing .
Table 2: Physical Properties of Simonellite
| Property | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnaa |
| Unit Cell Volume | 3,036.22 ų |
| Density (Calculated) | 1.10 g/cm³ |
| Color | White |
| Streak | White |
| Radioactivity | Not radioactive (GRapi = 0) |
X-ray diffraction data highlight prominent peaks at 6.445(1), 9.002(0.3), and 8.214(0.26) Å, indicative of its layered molecular arrangement .
Occurrence and Geological Significance
Simonellite is predominantly associated with organic-rich sedimentary rocks, such as lignite and brown coal, where it forms through the diagenetic alteration of plant resins . Its presence in volcanic ash layers suggests secondary formation via hydrothermal activity. As a biomarker, simonellite aids in reconstructing paleoenvironments, particularly in lacustrine and fluvial settings, where it correlates with terrestrial plant input.
The mineral’s occurrence in Fognano, Italy, remains its type locality, though analogous deposits have been identified in the Czech Republic and Germany. These findings underscore its role in tracing historical vegetation patterns and hydrocarbon maturation processes .
Synthesis and Chemical Reactivity
While simonellite is primarily a natural mineral, synthetic analogs have been produced through recrystallization from benzene solutions. Its chemical reactivity aligns with polycyclic aromatic hydrocarbons (PAHs), undergoing reactions such as:
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Oxidation: Formation of quinones via potassium permanganate.
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Reduction: Generation of dihydro derivatives using lithium aluminum hydride.
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Electrophilic Substitution: Halogenation or nitration at aromatic positions.
Applications in Scientific Research
Simonellite’s utility spans multiple disciplines:
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Paleobotany: As a conifer-derived biomarker, it complements retene and cadalene in tracking angiosperm evolution in sedimentary records.
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Environmental Science: Its detection in soil profiles serves as a proxy for combustion-derived PAHs, aiding pollution source apportionment.
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Organic Geochemistry: The mineral’s stability under diagenetic conditions makes it a reliable indicator of thermal maturity in hydrocarbon reservoirs .
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